Imazamethabenz
Overview
Description
Imazamethabenz belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
Imazamethabenz is a part of the imidazolinone (IMI) group of herbicides. It has been identified in sunflower samples using solid–liquid extraction with gas chromatography–electrospray ionization mass spectrometry (GC–EI–MS) on single-quadruple instruments in selected ion monitoring (SIM) mode . Another study described a high-performance liquid chromatography direct chiral method for the determination of p- and m-imazamethabenz-methyl (IMBM) enantiomers .
Molecular Structure Analysis
Imazamethabenz has a molecular formula of C16H20N2O3 and a molecular weight of 288.35 .
Chemical Reactions Analysis
Imazamethabenz is part of the imidazolinone family of herbicides and has been found to be amphoteric chemically . Its structure comprises the pyridine group with carboxylic acid and basic functionality .
Physical And Chemical Properties Analysis
Imazamethabenz is an off-white fine powder with a slight musty odor . It has a melting point range of 108-117°C, and it starts melting at 113-122°C and is completed at 144-153°C . It has a solubility of 0.13 (p-isomer) and 0.22 (m-isomer) g/100 ml in distilled water at 25°C .
Scientific Research Applications
Efficacy in Controlling Wild Oat
Imazamethabenz is utilized for its efficacy in controlling wild oat in small grains. Studies have examined how variables such as herbicide rate, volume of carrier, and surfactant concentration impact its effectiveness. Findings suggest that increased rates and volumes enhance wild oat control, with the most significant inhibition observed at the highest levels of each variable (Brewster & Appleby, 1990).
Resistance Mechanisms in Wild Oat
Research has delved into the physiological mechanisms behind resistance in certain wild oat biotypes to Imazamethabenz-Methyl. It appears that resistance may be attributed to reduced metabolism of Imazamethabenz-Methyl to its active acid form rather than alterations in the target site, highlighting the importance of understanding resistance for effective herbicide application (Nandula & Messersmith, 2000).
Impact on Crop Rotation
Studies assessing the impact of Imazamethabenz on subsequent crops have shown that it can affect the yield of sensitive crops like sugarbeet when used in prior plantings. These findings emphasize the need for careful planning in crop rotations to avoid negative impacts on yield from herbicide residues (Moyer & Esau, 1996).
Soil Persistence and Environmental Fate
Research on the persistence of Imazamethabenz in soil and its environmental fate indicates that factors such as irrigation management can influence its degradation and the potential for carryover to affect subsequent crops. Such insights are crucial for informing agricultural practices and mitigating potential environmental impacts (Joo et al., 2001).
Nitrate Uptake in Wheat
Investigations into the effects of Imazamethabenz-Methyl on nitrate uptake in wheat reveal that it can stimulate nitrate uptake, possibly as a plant stress response. This finding suggests a potential interaction between herbicide application and nutrient uptake mechanisms in crops (Sidari et al., 1998).
Hydrolysis and Adsorption to Oxides
The hydrolysis of Imazamethabenz and the adsorption of its acid form to oxides in different pH conditions have been studied to understand its herbicidal activity and persistence in the environment. Findings from these studies contribute to a deeper understanding of the chemical's behavior in soil and its environmental fate (Joo, Eberlein, & Morra, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate;methyl 5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5;1-9(2)16(4)15(20)17-13(18-16)11-7-6-10(3)8-12(11)14(19)21-5/h2*6-9H,1-5H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUNXXKSYBUHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C.CC1=CC(=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-F1jsl7022N | |
CAS RN |
81405-85-8 | |
Record name | Imazamethabenz [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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